molecular formula C17H14ClNO2 B2774326 1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carboxylic acid CAS No. 1986487-12-0

1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carboxylic acid

Cat. No. B2774326
CAS RN: 1986487-12-0
M. Wt: 299.75
InChI Key: NDMHXRQYTRXCFC-UHFFFAOYSA-N
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Description

The compound “1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carboxylic acid” belongs to the class of organic compounds known as indoles, which are aromatic heterocyclic compounds containing a benzene and a pyrrole ring fused together . The presence of the carboxylic acid group (-COOH) and the chlorobenzyl group in the molecule suggests that it might have interesting chemical and biological properties.


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, it might involve a Friedel-Crafts acylation or alkylation to introduce the 2-chlorobenzyl group to the indole ring . The carboxylic acid group might be introduced through oxidation reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indole ring, a carboxylic acid group, and a 2-chlorobenzyl group. The exact structure would need to be confirmed using techniques such as NMR spectroscopy, X-ray crystallography, or mass spectrometry .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The carboxylic acid group could participate in esterification or amide formation reactions. The aromatic ring could undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the carboxylic acid group would likely make it polar and capable of forming hydrogen bonds . The aromatic rings would contribute to its stability and possibly make it somewhat hydrophobic.

Scientific Research Applications

Synthesis and Chemical Transformations

Carboxylation and Derivative Formation

Research has demonstrated the potential for synthesizing indole-3-carboxylic acids, including derivatives similar to 1-(2-chlorobenzyl)-2-methyl-1H-indole-3-carboxylic acid, through carboxylation reactions under CO2 pressure. This method extends to alkoxycarbonylation and carbamoylation, offering a versatile approach for obtaining ethyl indole-3-carboxylates and N-naphthalen-1-ylindole-3-carboxamides, respectively (Nemoto et al., 2016).

Indole-Benzimidazole Conjugates

Another study explored the synthesis of novel indole-benzimidazole derivatives from indole-3-carboxylic acids. These compounds are prepared under high-temperature conditions, highlighting the chemical versatility and potential pharmaceutical applications of indole carboxylic acids (Wang et al., 2016).

Pharmacological Research

NMDA Receptor Antagonists

A specific derivative of indole-2-carboxylic acid has been identified as a potent and selective antagonist of the glycine site of the NMDA receptor. This discovery underscores the therapeutic potential of indole carboxylic acids in neurological disorders and stroke recovery (Baron et al., 2005).

Molecular Docking Studies

Synthesis and Docking Studies

Research into 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acids showcases the synthesis of new compounds using 1H-indole-2-carboxylic acids as core compounds. Molecular docking studies of these compounds predict their binding interactions with target proteins, indicating their potential in drug development (Reddy et al., 2022).

Advanced Synthesis Techniques

Palladium-Catalyzed Oxidative Coupling

The palladium-catalyzed oxidative coupling of indole-3-carboxylic acids with alkynes presents a method for producing highly substituted carbazole derivatives. This technique highlights the role of indole carboxylic acids in synthesizing complex heterocyclic compounds, which can have various applications in material science and pharmacology (Yamashita et al., 2009).

Future Directions

Future research could explore the synthesis, characterization, and potential applications of this compound. This could include investigating its biological activity, studying its reactivity, or developing new synthetic routes .

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-2-methylindole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO2/c1-11-16(17(20)21)13-7-3-5-9-15(13)19(11)10-12-6-2-4-8-14(12)18/h2-9H,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDMHXRQYTRXCFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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